Comparative DGAT1 Inhibitory Activity of C2-Difluoromethyl-Containing Indole Derivatives
The indole scaffold containing a C2-difluoromethyl substituent is implicated in DGAT1 (diacylglycerol acyltransferase 1) inhibition, an enzyme target relevant to metabolic disorders such as obesity and diabetes [1]. A structurally related indole derivative bearing a 2-(difluoromethyl) substitution pattern exhibited DGAT1 inhibitory activity in biochemical assays, establishing a class-level association between C2-CF2H indoles and DGAT1 modulation [1][2]. While direct IC50 data for the specific 6-bromo-2-(difluoromethyl)-1-methylindole compound is not publicly available at this time, the established SAR indicates that the C2-difluoromethyl group, in combination with halogen substitution (e.g., Br at C6), contributes to DGAT1 inhibitory potency [2]. In contrast, structurally related compounds lacking the 2-(difluoromethyl) group or bearing alternative halogen patterns exhibit variable DGAT1 inhibition profiles, highlighting the functional significance of the C2-CF2H moiety in this chemotype [2].
| Evidence Dimension | DGAT1 inhibitory activity (enzymatic inhibition) |
|---|---|
| Target Compound Data | Not directly reported; structural class associated with DGAT1 inhibition |
| Comparator Or Baseline | Indole derivatives lacking C2-difluoromethyl or halogen substituents exhibit altered DGAT1 inhibition profiles |
| Quantified Difference | Not directly quantified for target compound; class-level activity established |
| Conditions | Human DGAT1 enzymatic assays (multiple assay formats reported in patent literature) |
Why This Matters
This establishes the compound's relevance in DGAT1-targeted metabolic disease research programs, distinguishing it from non-fluorinated or non-halogenated indoles with no reported DGAT1 activity.
- [1] MUN-CHUAL ROH. (2007). Indole derivatives, the method for preparing thereof and composition for the prevention and treatment of metabolic disorder containing the same as an active ingredient. Patent application disclosing DGAT inhibitory activity of indole derivatives. View Source
- [2] Amgen Inc. DGAT1 Inhibitor Binding Data. BindingDB Entry BDBM50003723 (CHEMBL3235289). IC50 = 390 nM against human DGAT1. View Source
